

3BP-3940: A Technical Guide to a Novel Theranostic Agent in Oncology

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Compound of Interest		
Compound Name:	3BP-3940	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of precision oncology is continually evolving, with a significant focus on theranostic agents that combine diagnostic imaging and targeted radionuclide therapy. **3BP-3940** is an emerging and highly potent peptide-based radiopharmaceutical targeting Fibroblast Activation Protein (FAP), a promising pan-cancer marker. This technical guide provides an indepth overview of **3BP-3940**, its mechanism of action, preclinical data, and clinical applications, with a focus on quantitative data and experimental protocols for researchers and drug development professionals.

Core Concept: Targeting the Tumor Microenvironment

Unlike many targeted therapies that focus on cancer cells themselves, **3BP-3940** targets Cancer-Associated Fibroblasts (CAFs) within the tumor microenvironment.[1][2] CAFs are a critical component of the tumor stroma and are known to play a major role in cancer growth, invasion, and metastasis.[3] FAP is highly expressed on the surface of CAFs in a wide variety of malignancies, including pancreatic, breast, lung, and colorectal cancers, while its expression in healthy tissues is negligible.[3][4] This differential expression makes FAP an attractive target for delivering diagnostic and therapeutic radionuclides with high tumor-to-background ratios.[5]



3BP-3940 is a cyclic peptide designed for prolonged tumor retention and low uptake in healthy organs, addressing a key limitation of earlier FAP-targeting compounds.[2][4][6]

Theranostic Applications of 3BP-3940

3BP-3940's versatility lies in its ability to be chelated with various radionuclides for different clinical applications. The DOTA conjugate of the FAP-binding peptide allows for labeling with:

- Gallium-68 (⁶⁸Ga): For diagnostic PET/CT imaging to identify FAP-positive tumors and select patients for FAP-targeted therapy.[7]
- Lutetium-177 (177Lu): A beta-emitter for targeted radionuclide therapy.[2][4]
- Yttrium-90 (⁹⁰Y) and Actinium-225 (²²⁵Ac): More potent beta and alpha emitters, respectively, for therapeutic applications, including in TANDEM therapy approaches.[7][8]

The theranostic approach involves initial imaging with ⁶⁸Ga-**3BP-3940** to confirm FAP expression in tumors, followed by therapy with **3BP-3940** labeled with a therapeutic radioisotope.[7]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of **3BP-3940**.

Table 1: Radiolabeling and Quality Control of 3BP-3940



Parameter	⁶⁸ Ga-3BP-3940	¹⁷⁷ Lu-3BP-3940	Reference
Precursor Amount	50 μg	50 μg	[9]
Radiolabeling Temperature	85°C	Not Specified	[6][9]
Reaction Time	< 20 minutes	Not Specified	[9]
Mean Radiochemical Yield (RCY)	94.8 ± 4.5%	91.5 ± 9.1%	[6][9]
Mean Radiochemical Purity (RCP)	≥ 97.0%	96.8 ± 1.2%	[6][9]
In Vitro Stability (Human Serum, 2 half-lives)	> 90%	> 90%	[1][9]

Table 2: First-in-Human Dosimetry of 177Lu-3BP-3940 in Pancreatic Cancer

Organ	Absorbed Radiation Dose (mGy/GBq)	Reference
Brain	37	[5]
Lungs	168	[5]
Healthy Liver Tissue	86	[5]
Pancreas	142	[5]
Kidneys	Very low accumulation (SUVmean 1.4-2.8 with ⁶⁸ Ga)	[7]

Table 3: Preliminary Clinical Response to 3BP-3940 Radiopharmaceutical Therapy (FRT)



Cancer Types	Number of Patients	Treatment Regimen	Response Evaluation (after 2 cycles, n=33)	Reference
21 distinct malignancies (including pancreatic, breast, lung)	88	¹⁷⁷ Lu-, ⁹⁰ Y-, and/or ²²⁵ Ac- 3BP-3940	Complete Remission (CR): 1 (3.0%)Partial Remission (PR): 17 (51.5%)Stable Disease (SD): 5 (15.2%)Progressi ve Disease (PD): 10 (30.3%)	[5]
Sarcoma	6	¹⁷⁷ Lu-, ⁹⁰ Y-, and/or ²²⁵ Ac- 3BP-3940	Partial Response: 1Partial Response then Progression: 1Stable Disease: 1Progressive Disease: 1Partial/Mixed Response: 2	[8]

Key Experimental Protocols Automated Radiolabeling of ⁶⁸Ga-3BP-3940

This protocol is based on an automated process using a cassette-based module.[6]

- Preparation: A sterile cassette is mounted on the synthesis module. A vial containing 50 μg of 3BP-3940 is connected to the appropriate port.
- 68Ge/68Ga Generator Elution: The generator is eluted with HCl to obtain 68GaCl3.



- Trapping and Purification: The ⁶⁸GaCl₃ is passed through a cation-exchange cartridge to trap
 the ⁶⁸Ga³+ ions. The cartridge is then washed with sterile water.
- Elution of ⁶⁸Ga: The purified ⁶⁸Ga³⁺ is eluted from the cartridge into the reaction vessel using a small volume of a suitable eluent.
- Labeling Reaction: The **3BP-3940** precursor is added to the reactor containing the ⁶⁸Ga³⁺. The reaction mixture is heated to 85°C for a specified duration.
- Purification of ⁶⁸Ga-**3BP-3940**: The reaction mixture is passed through a solid-phase extraction (SPE) cartridge to trap the labeled peptide. The cartridge is washed with sterile water to remove unreacted ⁶⁸Ga³⁺.
- Final Formulation: The purified ⁶⁸Ga-**3BP-3940** is eluted from the SPE cartridge with an ethanol/water mixture and collected in a sterile vial containing a saline solution for injection.

Quality Control using High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is crucial for ensuring the radiochemical purity of the final product.[4] [6]

- System: An HPLC system equipped with a suitable C18 column, a UV detector, and a radioactivity detector.
- Mobile Phase: A gradient of two solvents is typically used, for example, Solvent A: water with 0.1% trifluoroacetic acid (TFA) and Solvent B: acetonitrile with 0.1% TFA.
- Gradient Elution: A linear gradient from a low to a high percentage of Solvent B is run over a specified time to separate the components.
- Detection: The UV detector is used to identify the unlabeled precursor and the nonradioactive labeled compound, while the radioactivity detector measures the retention time of the radiolabeled product and any radiochemical impurities.
- Analysis: The retention time of the main radioactive peak is compared to a reference standard to confirm the identity of ⁶⁸Ga-3BP-3940. The radiochemical purity is calculated by



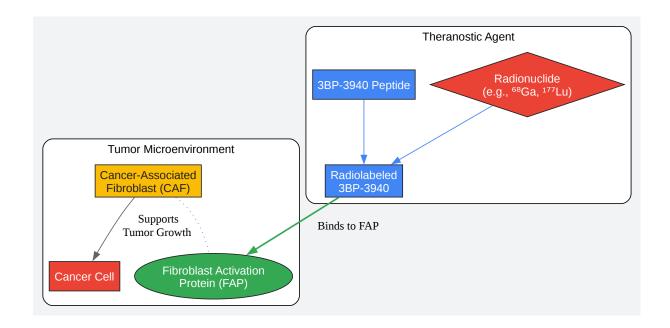
integrating the area of the product peak and dividing it by the total integrated area of all radioactive peaks. For [68Ga]Ga-**3BP-3940**, the product peak has a retention time of approximately 6.2 minutes, while the unlabeled peptide has a retention time of around 5.9 minutes.[6]

In Vitro Stability Assay

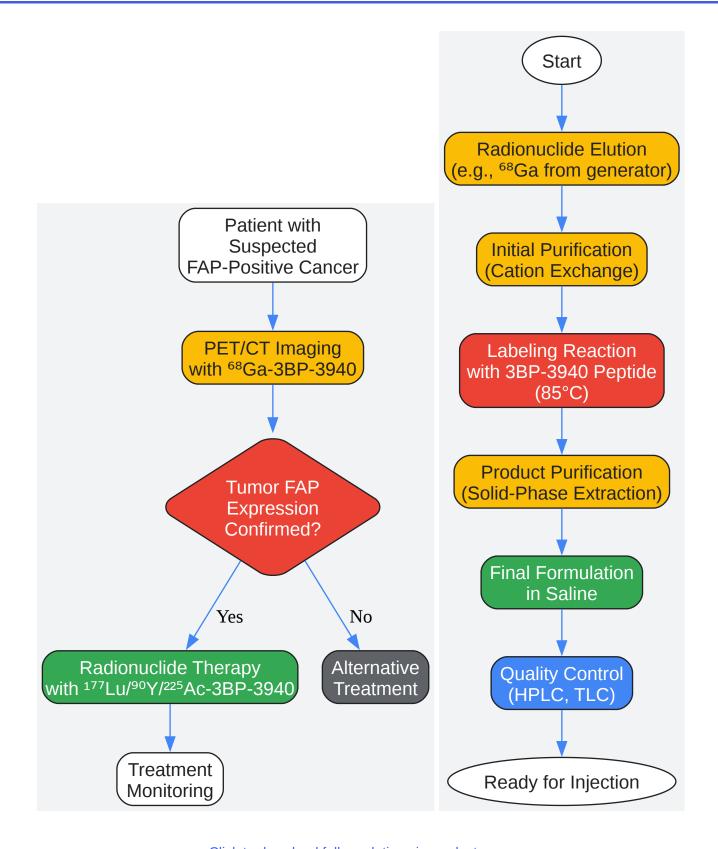
- Incubation: A known amount of the radiolabeled 3BP-3940 is incubated in human serum and in saline at 37°C.
- Sampling: Aliquots are taken at various time points over a period equivalent to at least two half-lives of the radionuclide.
- Analysis: The radiochemical purity of each sample is determined using HPLC or thin-layer chromatography (TLC) to quantify the percentage of intact radiolabeled peptide.
- Results: For both ⁶⁸Ga-**3BP-3940** and ¹⁷⁷Lu-**3BP-3940**, the complex stability has been shown to be greater than 90% under these conditions.[1]

Visualizations









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